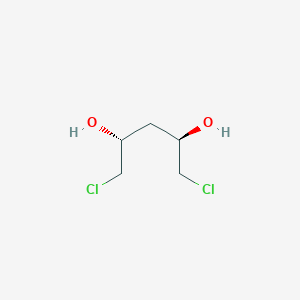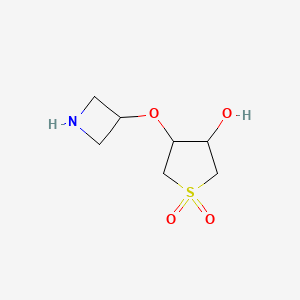
3-(Azetidin-3-yloxy)-4-hydroxytetrahydrothiophene 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Azetidin-3-yloxy)-4-hydroxy-1lambda6-thiolane-1,1-dione is a heterocyclic compound that features both azetidine and thiolane rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yloxy)-4-hydroxy-1lambda6-thiolane-1,1-dione typically involves multiple steps. One common approach is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and involves the formation of the azetidine ring followed by further functionalization to introduce the thiolane moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and other advanced techniques to ensure efficient and scalable production.
化学反応の分析
Types of Reactions
3-(Azetidin-3-yloxy)-4-hydroxy-1lambda6-thiolane-1,1-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (Lithium aluminium hydride) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while nucleophilic substitution could introduce various functional groups into the azetidine ring .
科学的研究の応用
3-(Azetidin-3-yloxy)-4-hydroxy-1lambda6-thiolane-1,1-dione has several scientific research applications:
作用機序
The mechanism of action for 3-(Azetidin-3-yloxy)-4-hydroxy-1lambda6-thiolane-1,1-dione involves its interaction with various molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modifying their activity. The thiolane moiety may also play a role in these interactions, contributing to the compound’s overall biological activity .
類似化合物との比較
Similar Compounds
Azetidine: A simpler compound with a similar azetidine ring structure.
Oxetane: Another four-membered ring compound, but with an oxygen atom instead of nitrogen.
Uniqueness
3-(Azetidin-3-yloxy)-4-hydroxy-1lambda6-thiolane-1,1-dione is unique due to the combination of azetidine and thiolane rings in a single molecule. This dual-ring structure imparts unique chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C7H13NO4S |
|---|---|
分子量 |
207.25 g/mol |
IUPAC名 |
4-(azetidin-3-yloxy)-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C7H13NO4S/c9-6-3-13(10,11)4-7(6)12-5-1-8-2-5/h5-9H,1-4H2 |
InChIキー |
RBMBJUIKHSCQON-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)OC2CS(=O)(=O)CC2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


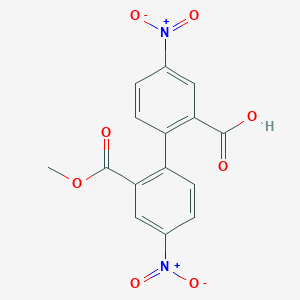
![4-Bromo-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13061995.png)
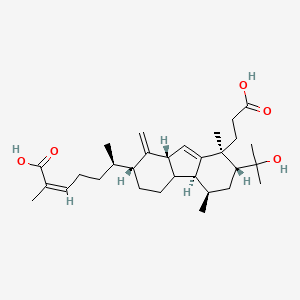
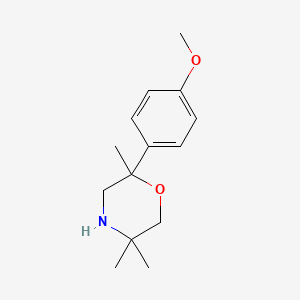

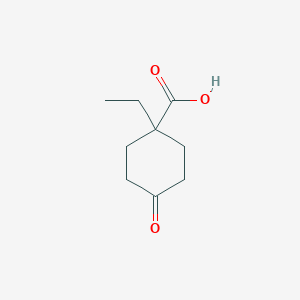
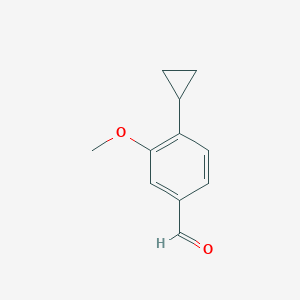
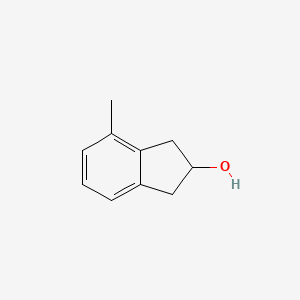
![4-[(2-Chlorophenyl)methyl]piperazin-1-amine](/img/structure/B13062038.png)
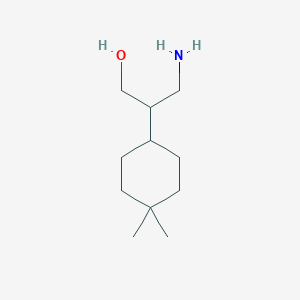
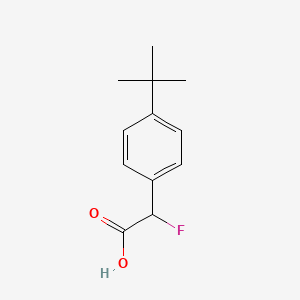
![methyl1-{2-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}cyclopentane-1-carboxylate](/img/structure/B13062060.png)
![2-Chloro-6,6-dimethyl-4-morpholino-8,9-dihydro-6h-[1,4]oxazino[4,3-e]purine](/img/structure/B13062064.png)
